molecular formula C25H26ClNO5 B11214719 Diethyl 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214719
M. Wt: 455.9 g/mol
InChI Key: GLCYCAGNQDZNRV-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, such as antihypertensive and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act on calcium channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Amlodipine: A widely used calcium channel blocker with similar structural features.

    Felodipine: Another compound in the same class with comparable pharmacological properties.

Uniqueness

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. This uniqueness can make it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C25H26ClNO5

Molecular Weight

455.9 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO5/c1-4-31-24(28)20-15-27(14-17-10-12-18(26)13-11-17)16-21(25(29)32-5-2)23(20)19-8-6-7-9-22(19)30-3/h6-13,15-16,23H,4-5,14H2,1-3H3

InChI Key

GLCYCAGNQDZNRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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